molecular formula C10H10O4S B2517783 Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate CAS No. 924829-00-5

Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate

Cat. No.: B2517783
CAS No.: 924829-00-5
M. Wt: 226.25
InChI Key: BDMQWNJHVPOCQW-UHFFFAOYSA-N
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Description

Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to form the desired ester. One common synthetic route includes the esterification of 5-methylthiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and toluene, along with catalysts such as palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and gene expression .

Comparison with Similar Compounds

Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-6-3-4-9(15-6)7(11)5-8(12)10(13)14-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMQWNJHVPOCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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